molecular formula C4H6N4O B1664886 5-Aminoimidazole-4-carboxamide CAS No. 360-97-4

5-Aminoimidazole-4-carboxamide

Cat. No.: B1664886
CAS No.: 360-97-4
M. Wt: 126.12 g/mol
InChI Key: DVNYTAVYBRSTGK-UHFFFAOYSA-N
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Description

Aminoimidazole carboxamide is a small molecule with the chemical formula C₄H₆N₄O. It is a derivative of imidazole, a five-membered ring containing nitrogen atoms. This compound is known for its role as an intermediate in the biosynthesis of purines, which are essential components of nucleic acids. Aminoimidazole carboxamide has gained significant attention in scientific research due to its potential therapeutic applications and its ability to modulate various biochemical pathways.

Scientific Research Applications

Aminoimidazole carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

5-Aminoimidazole-4-carboxamide, also known as 4-Amino-1H-imidazole-5-carboxamide, primarily targets the AMP-dependent protein kinase (AMPK) . AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in the body’s response to energy deficits .

Mode of Action

This compound acts as an analog of adenosine monophosphate (AMP) and is capable of stimulating AMPK activity . By mimicking the action of AMP, it enhances the activity of AMPK, leading to various downstream effects that help maintain energy balance within the cell .

Biochemical Pathways

This compound is an intermediate in the generation of inosine monophosphate . It is synthesized in both the histidine biosynthesis pathway and the purine biosynthesis pathway but is used only in purine biosynthesis . The activation of AMPK by this compound can lead to the stimulation of glucose uptake and fatty acid oxidation, while inhibiting glucose production in the liver and lipid synthesis .

Pharmacokinetics

It has been shown that the compound and its metabolites can be detected in the plasma shortly after administration . The compound is metabolized and eliminated by the kidneys

Result of Action

The activation of AMPK by this compound leads to a variety of cellular effects. It has been used clinically to treat and protect against cardiac ischemic injury . The compound increases the metabolic activity of tissues, which can potentially be beneficial in the treatment of conditions like diabetes . Additionally, it has been shown to have tumor suppressive effects on certain types of cancer .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

5-Aminoimidazole-4-carboxamide has been used clinically to treat and protect against cardiac ischemic injury . It has also been shown as a potential treatment for diabetes by increasing the metabolic activity of tissues by changing the physical composition of muscle . The activation of AMPK is an attractive strategy to enhance glucose transport through increased cell surface GLUT4 content in insulin-resistant skeletal muscle .

Biochemical Analysis

Biochemical Properties

5-Aminoimidazole-4-carboxamide interacts with several enzymes, proteins, and other biomolecules. It is capable of stimulating AMP-dependent protein kinase (AMPK) activity . This compound has been used clinically to treat and protect against cardiac ischemic injury . It is also of interest as a potential treatment for diabetes by increasing the metabolic activity of tissues .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the expression of pro-inflammatory cytokines and iNOS in glial cells and macrophages .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to stimulate AMP-dependent protein kinase (AMPK) activity . It enters cardiac cells to inhibit adenosine kinase and adenosine deaminase, enhancing the rate of nucleotide re-synthesis and increasing adenosine generation from adenosine monophosphate only during conditions of myocardial ischemia .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied. It has been shown to improve clinical signs and decrease inflammation in the ocular surface of experimental dry eye (EDE), suggesting that it may be used as a therapeutic agent for dry eye disease .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to improve clinical parameters and inflammatory molecule levels in obese Zucker rats .

Metabolic Pathways

This compound is involved in the generation of inosine monophosphate, a key component of the purine metabolism pathway . It is an analog of adenosine monophosphate (AMP) and can stimulate AMP-dependent protein kinase (AMPK) activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is taken up into cells by adenosine transporters and subsequently phosphorylated by adenosine kinase .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytosol . It is phosphorylated to AICAR to activate AMPK without changing the levels of the nucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aminoimidazole carboxamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed cyclization of amido-nitriles, which proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of aminoimidazole carboxamide often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Aminoimidazole carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce alkyl or aryl groups into the molecule.

Comparison with Similar Compounds

Aminoimidazole carboxamide is similar to other imidazole derivatives, such as:

The uniqueness of aminoimidazole carboxamide lies in its specific ability to modulate AMPK activity and its potential therapeutic applications in various diseases.

Conclusion

Aminoimidazole carboxamide is a versatile compound with significant importance in scientific research and industrial applications. Its unique chemical properties and ability to modulate key biochemical pathways make it a valuable tool in the fields of chemistry, biology, medicine, and industry.

Properties

IUPAC Name

4-amino-1H-imidazole-5-carboxamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6N4O/c5-3-2(4(6)9)7-1-8-3/h1H,5H2,(H2,6,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNYTAVYBRSTGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059891
Record name 5-Aminoimidazole-4-carboxamide
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Molecular Weight

126.12 g/mol
Source PubChem
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Physical Description

Solid
Record name 5-Aminoimidazole-4-carboxamide
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Solubility

>18.9 [ug/mL] (The mean of the results at pH 7.4)
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

360-97-4
Record name 5-Aminoimidazole-4-carboxamide
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Record name 1H-Imidazole-4-carboxamide, 5-amino-
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Record name 4-aminoimidazole-5-carboxamide
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Record name 4-AMINO-5-IMIDAZOLE CARBOXAMIDE
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Synthesis routes and methods

Procedure details

Water (50 ml) and an aqueous solution of 25% NaOH (43.0 g) were added to 8 g of N-(2-amino-1,2-dicyanovinyl) formamidine (hereinafter abbreviated as AMD), and reacted under reflux for 2 hours. This aqueous solution was cooled to room temperature or below and adjusted the pH to 7 by adding 35% hydrochloric acid. The reaction solution was concentrated and exsiccated under reduced pressure followed by adding ethanol, and subsequently insoluble sodium chloride was filtrated and removed. The filtrate was treated with activated carbon and then concentrated to afford an ethanol solution of AICA. To lower the pH to 3 or less, 35% hydrochloric acid was added to this, cooled to 10° C. or less, and subsequently generated crystal was filtrated. This crystal was dried to yield 8.1 g of 4(5)-aminoimidazole-5-carboxamide (hereinafter abbreviated as AICA) hydrochloride (yield: 84%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
43 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 5-Aminoimidazole-4-carboxamide (AICA) is a cell-permeable adenosine analog that is readily phosphorylated inside the cell to form this compound ribonucleotide (ZMP) [, ]. ZMP acts as an AMP mimetic, activating AMP-activated protein kinase (AMPK) [, ].

  • Inhibition of anabolic pathways: This includes suppressing cholesterol synthesis [], fatty acid synthesis [, ], and protein synthesis [].
  • Stimulation of catabolic pathways: This includes promoting fatty acid oxidation in skeletal muscle [, ], glucose uptake in skeletal muscle [, ], and hepatic glucose production [].

ANone: While the provided excerpts focus on AICA's biological activity and don't contain detailed spectroscopic data, its basic structural information is as follows:

    ANone: The provided research excerpts do not delve into the material compatibility and stability of AICA under various conditions. This information would be crucial for formulating and storing AICA for research or therapeutic use.

    A: AICA itself is not a catalyst. Instead, it acts as a prodrug that, once converted to ZMP, indirectly modulates the activity of various enzymes involved in metabolic pathways through AMPK activation [, ].

    ANone: The provided excerpts do not offer insights into the stability and formulation of AICA. Further research is needed to determine its stability profile under various conditions and develop optimal formulations to enhance its therapeutic potential.

    ANone: The provided research excerpts do not mention specific SHE regulations for AICA. As a research compound, it is crucial to follow general laboratory safety guidelines and handle it with caution.

    ANone: While the provided excerpts don't offer a complete PK/PD profile, they do provide some insights:

    • Metabolism: AICA is primarily metabolized to AIC (this compound), which is excreted in the urine [, ].
    • In vivo activity: Studies in rats show that AICA administered intraperitoneally (i.p.) leads to increased levels of AIC in the urine, suggesting activation of AMPK [].
    • Efficacy: Research in rats has shown that both pre- and post-treatment with AICA significantly prolonged survival time following severe hemorrhagic shock, highlighting its potential therapeutic benefit [].

    ANone: The provided research excerpts highlight several in vitro and in vivo studies demonstrating AICA's efficacy:

    • Cell-based assays: AICA inhibits the growth of various cancer cell lines, including acute myeloid leukemia cells [], anaplastic thyroid cancer cells [], and human tumor cells (KB) [].
    • Animal models:
      • In rats, AICA stimulated hepatic glucose output and glycogenolysis, even in the presence of high insulin levels [].
      • Chronic AICA administration in rats resulted in increased GLUT-4, hexokinase, and glycogen levels in skeletal muscle, mimicking the effects of endurance training [].
      • AICA improved random skin flap viability in a rat model, potentially by reducing tissue necrosis [].

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